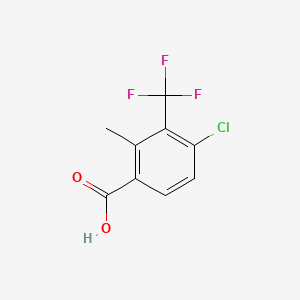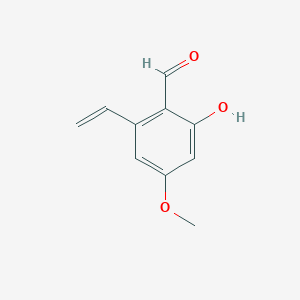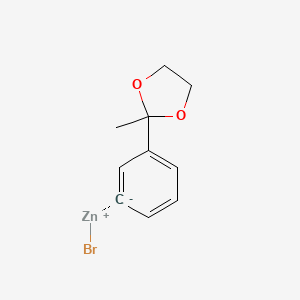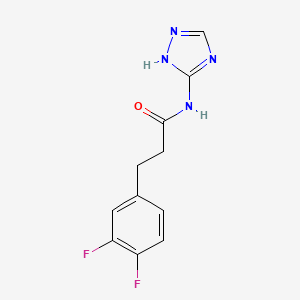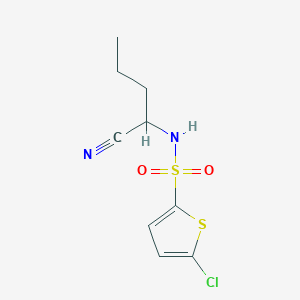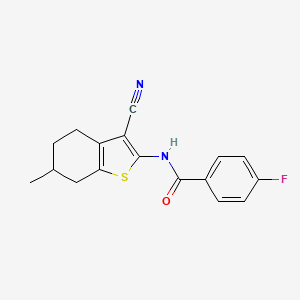
(R)-(((1-((9H-Purin-6-yl)amino)propan-2-yl)oxy)methyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(((1-((9H-Purin-6-yl)amino)propan-2-yl)oxy)methyl)phosphonic acid is a complex organic compound characterized by the presence of a purine base linked to a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(((1-((9H-Purin-6-yl)amino)propan-2-yl)oxy)methyl)phosphonic acid typically involves multiple steps. One common method is the Michaelis-Arbuzov reaction, which involves the reaction of a phosphite with an alkyl halide to form a phosphonate ester. This ester is then hydrolyzed to yield the phosphonic acid . Another method involves the use of bromotrimethylsilane (BTMS) for the dealkylation of dialkyl phosphonates, followed by methanolysis to produce the desired phosphonic acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic processes. For example, palladium-catalyzed cross-coupling reactions can be used to efficiently produce phosphonic acids from phosphonates . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-(((1-((9H-Purin-6-yl)amino)propan-2-yl)oxy)methyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates. These products have diverse applications in different scientific fields .
Scientific Research Applications
®-(((1-((9H-Purin-6-yl)amino)propan-2-yl)oxy)methyl)phosphonic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: It has potential therapeutic applications, including as an antiviral and anticancer agent.
Mechanism of Action
The mechanism of action of ®-(((1-((9H-Purin-6-yl)amino)propan-2-yl)oxy)methyl)phosphonic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interact with cellular pathways, modulating various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonic acids, such as aminophosphonic acids and organometallic phosphonic acids . These compounds share structural similarities but differ in their specific functional groups and applications.
Uniqueness
®-(((1-((9H-Purin-6-yl)amino)propan-2-yl)oxy)methyl)phosphonic acid is unique due to its specific purine base and phosphonic acid combination. This unique structure imparts distinct biochemical properties, making it valuable for targeted scientific applications .
Properties
Molecular Formula |
C9H14N5O4P |
|---|---|
Molecular Weight |
287.21 g/mol |
IUPAC Name |
[(2R)-1-(7H-purin-6-ylamino)propan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-10-8-7-9(12-3-11-7)14-4-13-8/h3-4,6H,2,5H2,1H3,(H2,15,16,17)(H2,10,11,12,13,14)/t6-/m1/s1 |
InChI Key |
RJROFEJTZJJGLM-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CNC1=NC=NC2=C1NC=N2)OCP(=O)(O)O |
Canonical SMILES |
CC(CNC1=NC=NC2=C1NC=N2)OCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Iodo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14892145.png)
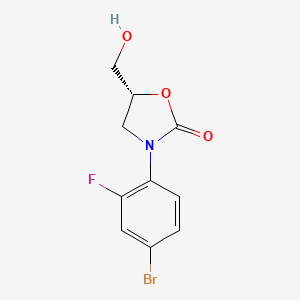

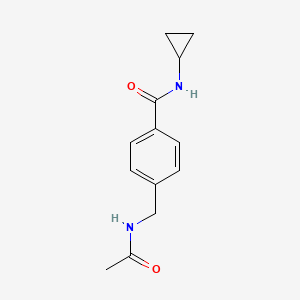

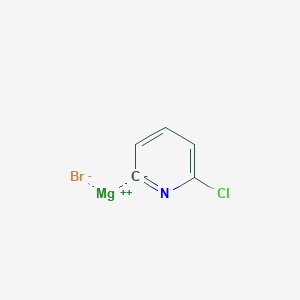
![tert-Butyl 2-((4R,6S)-6-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14892195.png)
![N-(5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)-N-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)nitrous amide](/img/structure/B14892202.png)
